leucosulfakinin II
CAS No.: 106206-79-5
Cat. No.: VC0218241
Molecular Formula: C17H17N5O5
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106206-79-5 |
|---|---|
| Molecular Formula | C17H17N5O5 |
| Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Structural Composition
Leucosulfakinin II is a decapeptide with the amino acid sequence GGDDQFDDYGHMRF-NH₂, where the tyrosine residue (Y) is sulfated . This post-translational modification is particularly significant as it contributes to the peptide's biological activity. The peptide has the following structural features:
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A blocked N-terminus, which provides stability against enzymatic degradation
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A sulfated tyrosine residue, essential for full biological activity
Comparative Structure with LSK
LSK-II shares a common C-terminal heptapeptide fragment with the undecapeptide leucosulfakinin (LSK) . This conservation of the C-terminal region between the two peptides suggests the importance of this region for biological activity. A comparison of the two sequences provides valuable insights into the structure-activity relationships of these neuropeptides .
Isolation and Discovery
Leucosulfakinin II was isolated from head extracts of the cockroach Leucophaea maderae . The isolation process involved extraction techniques designed to preserve the sulfated nature of the peptide, which is crucial for its biological activity. The discovery of LSK-II followed the isolation of the related peptide leucosulfakinin (LSK) from the same source .
The identification of these sulfated neuropeptides in insects represented a significant advancement in comparative endocrinology, establishing the presence of gastrin/cholecystokinin-like peptides in invertebrates and suggesting evolutionary conservation of these signaling molecules across diverse animal phyla .
Biological Activity
Myotropic Activity
One of the primary biological activities of leucosulfakinin II is its ability to stimulate contractions of the isolated cockroach hindgut . This intestinal myotropic activity is analogous to that of gastrin and cholecystokinin in vertebrates, suggesting functional as well as structural homology between these peptides .
Structure-Activity Relationship
Research on the structural aspects of leucosulfakinins has revealed important insights into their structure-activity relationships:
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The sulfation of the tyrosine residue is critical for full biological activity
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The Arg residue of LSKs is critical for cockroach hindgut contractile stimulatory activity
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The common C-terminal tetrapeptide ([8-11]LSK) alone is inactive, suggesting that the active core resides between [8-11]LSK and [4-11]LSK
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The sulfate analog of LSK-II with an extra sulfate group on the Ser2 residue in the N-terminal region displays considerable activity, confirming the importance of the N-terminal region for biological function
Structural Homology with Vertebrate Peptides
Homology with Gastrin and Cholecystokinin
Leucosulfakinin II exhibits sequence homology with the hormonally-active portion of several vertebrate hormones, including cholecystokinin, human gastrin II, and caerulin . This homology is particularly evident in the C-terminal region of these peptides, which contains the biologically active core.
Interestingly, leucosulfakinin II shows a greater resemblance to cholecystokinin than does leucosulfakinin, suggesting possible evolutionary relationships between these peptides .
Homology with Other Bioactive Peptides
Beyond the gastrin/CCK family, homology between the leucosulfakinins and molluscan cardioacceleratory and rectum contractile neuropeptide FMRF-amide and Met-enkephalin-Arg6-Phe7 has been observed . This suggests that the insect leucosulfakinins may represent a molecular evolutionary link between the vertebrate gastrin/CCK family and mammalian enkephalins .
Research has shown that drosulfakinins influence larval odor preference and locomotion in D. melanogaster, with distinct effects observed for DSK I and DSK II peptides . This suggests that different members of the sulfakinin family may have evolved diverse physiological functions across insect species.
Evolutionary Conservation
The structural and functional similarities between leucosulfakinins and vertebrate gastrin/CCK peptides suggest evolutionary conservation of these signaling molecules. This conservation extends across diverse animal phyla, from insects to mammals, indicating the fundamental importance of these peptides in physiological regulation .
Research Methodologies for Studying Leucosulfakinin II
Peptide Synthesis and Modification
Biological Significance and Evolutionary Implications
Physiological Role
The myotropic activity of leucosulfakinin II on the cockroach hindgut suggests a role in regulating digestive processes in insects . By analogy with the functions of gastrin and cholecystokinin in vertebrates, leucosulfakinin II may be involved in feeding behavior, digestive enzyme secretion, and gut motility regulation.
Evolutionary Significance
The existence of leucosulfakinin II and related peptides in insects, with structural and functional similarities to vertebrate hormones, has significant evolutionary implications. These peptides may represent an evolutionary link between different peptide families, providing insights into the diversification and specialization of signaling molecules during animal evolution .
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